CMPI hydrochloride, also known as 2-chloro-1-methylpyridinium hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 379.28 g/mol. This compound is recognized for its role as a potent positive allosteric modulator of the alpha-4 beta-2 nicotinic acetylcholine receptors, demonstrating high selectivity and efficacy in biological systems. Its significant biological activity includes effective concentration values (EC50) of 20 nM for rat receptors and 18 nM for human receptors, making it a valuable tool in neurological research and therapeutic applications .
CMPI hydrochloride is classified under the category of organic compounds, specifically as a pyridinium derivative. It is typically synthesized through chemical reactions involving chlorinated pyridine derivatives. The compound is commercially available from various suppliers, including Tocris Bioscience, which offers it for laboratory research purposes .
The synthesis of CMPI hydrochloride generally involves the chlorination of 1-methylpyridine followed by treatment with hydrochloric acid. The process can be summarized as follows:
This method allows for the production of CMPI hydrochloride in high purity while minimizing impurities .
The molecular structure of CMPI hydrochloride features a pyridinium ring with a chlorine substituent and a methyl group. The structural representation can be described using the following data:
This structure highlights the compound's potential for interaction with nicotinic acetylcholine receptors due to its specific functional groups .
CMPI hydrochloride participates in various chemical reactions, particularly in peptide synthesis where it acts as a coupling reagent. Its low toxicity and straightforward reaction conditions make it an efficient alternative to other coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
In addition to its role in peptide synthesis, CMPI hydrochloride can photoincorporate into aliphatic and nucleophilic amino acid side chains, allowing researchers to investigate receptor dynamics and pharmacological properties in greater detail. Its selectivity for certain nicotinic receptor subtypes further enhances its utility in research applications .
The mechanism of action of CMPI hydrochloride primarily revolves around its function as a positive allosteric modulator of nicotinic acetylcholine receptors. When bound to these receptors, CMPI enhances their activity without directly activating them, leading to increased neurotransmitter signaling.
The compound exhibits selectivity for the alpha-4 beta-2 nicotinic acetylcholine receptor subtype over others such as alpha-3 beta-2 and alpha-7 receptors. This selectivity is crucial for developing targeted therapies for neurological conditions such as Alzheimer's disease and schizophrenia .
CMPI hydrochloride has several applications across different fields:
CMPI hydrochloride is a potent positive allosteric modulator (PAM) that selectively targets neuronal nicotinic acetylcholine receptors (nAChRs) containing α4 and β2 subunits. Its activity is governed by precise structural interactions and exhibits striking isoform specificity.
CMPI binds specifically to the α4:α4 subunit interface within the extracellular domain of (α4)₃(β2)₂ nAChRs [1] [9]. This interface hosts a low-affinity "noncanonical" acetylcholine (ACh)-binding site. CMPI exhibits ~100-fold higher affinity (EC₅₀ = 0.18–0.26 μM) for this site compared to ACh [3] [9]. Structural analyses reveal that CMPI stabilizes an activated receptor conformation through interactions with hydrophobic residues (e.g., Leu150, Tyr197) and hydrogen bonding with Ser149 in the α4 subunit complementarity-determining region [9]. This binding induces long-range conformational shifts that enhance gating efficiency, analogous to benzodiazepine modulation of GABAₐ receptors but distinct in sharing the agonist binding site [7] [9].
Table 1: Structural and Functional Parameters of CMPI at α4:α4 Interface
Parameter | Value | Experimental System | Significance |
---|---|---|---|
Binding Affinity (Kd) | 0.18–0.26 µM | Xenopus oocyte electrophysiology | Higher affinity than ACh at α4:α4 site |
Gating Efficacy (θ) | 35 ± 3 | MWC allosteric modeling | Equivalent to ACh in promoting open state |
Residue Interactions | Leu150, Tyr197, Ser149 | Mutagenesis/cryo-EM | Critical for high-affinity binding and efficacy |
CMPI exhibits stoichiometry-dependent actions:
This differential modulation underpins CMPI’s therapeutic potential for conditions involving decreased cholinergic activity (e.g., cognitive decline), as the (α4)₃(β2)₂ isoform predominates in cortical regions [9].
CMPI inhibits muscle-type (human) and Torpedo (electric ray) nAChRs with IC₅₀ values of 0.7 µM and 0.2 µM, respectively [1] [4]. This inhibition is non-competitive, as evidenced by:
Table 2: Inhibitory Profile of CMPI Across nAChR Subtypes
nAChR Subtype | IC₅₀ (µM) | Mechanism | Functional Consequence |
---|---|---|---|
(α4)₂(β2)₃ neuronal | 0.5 | Noncompetitive antagonism | Reduced channel open probability |
Human muscle-type | 0.7 | Pore blockade / allosteric | Suppressed neuromuscular transmission |
Torpedo electric organ | 0.2 | Pore blockade / allosteric | Inhibition of ion flux |
The divergent effects of CMPI—potentiation of (α4)₃(β2)₂ vs. inhibition of other subtypes—arise from structural variations in allosteric sites:
This selectivity profile enables precise targeting of CNS α4β2 nAChRs without significant peripheral side effects, contrasting promiscuous antagonists like mecamylamine [5] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9